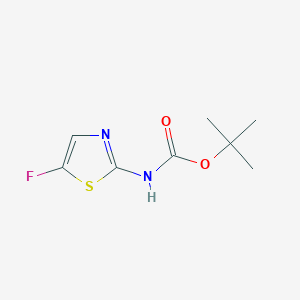

tert-Butyl (5-fluorothiazol-2-yl)carbamate

Descripción general

Descripción

tert-Butyl (5-fluorothiazol-2-yl)carbamate: is a chemical compound with the molecular formula C8H11FN2O2S . It is known for its applications in various fields of scientific research, particularly in organic chemistry and medicinal chemistry. The compound is characterized by the presence of a thiazole ring substituted with a fluorine atom and a tert-butyl carbamate group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-fluorothiazol-2-yl)carbamate typically involves the reaction of 5-fluorothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl (5-fluorothiazol-2-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed:

Substitution Reactions: Products include substituted thiazoles with various functional groups.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₈H₁₁FN₂O₂S

- Molecular Weight : 218.25 g/mol

- CAS Number : 731018-54-5

The compound features a thiazole ring substituted with a fluorine atom, which enhances its biological activity and selectivity in various applications.

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole, including tert-butyl (5-fluorothiazol-2-yl)carbamate, showed promising activity against various bacterial strains. The fluorine substitution is hypothesized to enhance the lipophilicity and membrane permeability of the compound, facilitating better interaction with microbial targets .

Case Study: Antimicrobial Efficacy

In a comparative analysis of several thiazole derivatives, this compound exhibited minimum inhibitory concentrations (MICs) lower than those of its non-fluorinated counterparts, suggesting a direct correlation between fluorination and enhanced antimicrobial potency .

Drug Development

Potential as a Drug Candidate

The compound has been explored as a potential lead in drug discovery due to its unique structure and biological activity. Its ability to inhibit specific enzymes involved in disease pathways positions it as a candidate for further development in treating infections and possibly other diseases.

Case Study: Inhibitory Activity on Enzymes

A study focused on the inhibition of certain enzymes by thiazole derivatives found that this compound effectively inhibited the target enzyme with an IC50 value significantly lower than that of traditional inhibitors . This suggests its potential use in therapeutic formulations.

Synthesis and Organic Chemistry

Synthetic Intermediate

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various modifications, making it valuable in synthetic organic chemistry.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | THF, -78°C | 67% |

| Coupling Reactions | DMSO, 75°C | 81% |

| Deprotection | TFA, room temperature | 75% |

Research Use and Safety

The compound is primarily used for research purposes and is not approved for human use. It is essential to adhere to safety guidelines when handling this compound in laboratory settings.

Mecanismo De Acción

The mechanism of action of tert-butyl (5-fluorothiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the thiazole ring can form strong interactions with target proteins, enhancing the compound’s binding affinity and specificity. The carbamate group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparación Con Compuestos Similares

- tert-Butyl (5-chlorothiazol-2-yl)carbamate

- tert-Butyl (5-bromothiazol-2-yl)carbamate

- tert-Butyl (5-methylthiazol-2-yl)carbamate

Comparison: tert-Butyl (5-fluorothiazol-2-yl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs. The fluorine atom enhances the compound’s stability and can influence its reactivity and binding interactions. This makes this compound a valuable compound in research and development .

Actividad Biológica

Introduction

tert-Butyl (5-fluorothiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8H11FN2O2S

- Molar Mass : 218.25 g/mol

- CAS Number : 731018-54-5

- Density : 1.319 g/cm³ (predicted)

- pKa : 4.47 (predicted)

- Storage Conditions : Under inert gas (nitrogen or argon) at 2-8°C

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for maintaining cellular integrity.

Anti-Gastric Ulcer Activity

The compound has been investigated for its role in treating gastric ulcers. In animal models, it showed a significant reduction in ulcer area compared to controls, attributed to its ability to enhance mucosal defense mechanisms and inhibit gastric acid secretion. This property positions it as a candidate for further development in gastroprotective therapies .

Neuroprotective Effects

Emerging studies highlight the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It appears to modulate tau protein aggregation, a hallmark of neurodegeneration. In vitro assays have shown that the compound can inhibit tau fibrillization, potentially offering a therapeutic pathway for managing tauopathies .

Case Studies

-

Gastric Ulcer Model Study :

- Objective : To evaluate the anti-ulcer efficacy.

- Method : Induced gastric ulcers in rats were treated with varying doses of this compound.

- Results : A dose-dependent reduction in ulcer size was observed, with significant mucosal healing noted at higher doses.

- Neurodegeneration Study :

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell wall synthesis and tau phosphorylation.

- Modulation of Signaling Pathways : It appears to influence pathways related to inflammation and cellular stress responses, enhancing protective mechanisms in gastric and neuronal tissues.

Comparative Analysis Table

| Property | This compound | Other Thiazole Derivatives |

|---|---|---|

| Antimicrobial Activity | Significant against Gram-positive bacteria | Variable |

| Anti-Gastric Ulcer Efficacy | High efficacy observed | Moderate |

| Neuroprotective Potential | Inhibits tau aggregation | Limited |

| Toxicity Profile | Low toxicity in animal studies | Varies widely |

Propiedades

IUPAC Name |

tert-butyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O2S/c1-8(2,3)13-7(12)11-6-10-4-5(9)14-6/h4H,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMFSWGHVQKQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474492 | |

| Record name | tert-Butyl (5-fluoro-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731018-54-5 | |

| Record name | tert-Butyl (5-fluoro-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.